
(2E)-3-(4-butoxy-3-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-butoxy-3-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide, also known as BAY 41-2272, is a synthetic compound that has been extensively studied for its potential therapeutic uses. This compound belongs to the class of compounds known as soluble guanylate cyclase (sGC) activators, which have been shown to have a wide range of pharmacological effects.
Mechanism of Action
(2E)-3-(4-butoxy-3-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide 41-2272 works by activating sGC, which is an enzyme that is responsible for producing cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a critical role in regulating vascular tone and smooth muscle relaxation. By activating sGC and increasing cGMP levels, (2E)-3-(4-butoxy-3-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide 41-2272 promotes vasodilation and reduces vascular resistance, which can lead to improved blood flow and reduced blood pressure.
Biochemical and Physiological Effects:
In addition to its effects on vascular tone and smooth muscle relaxation, (2E)-3-(4-butoxy-3-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide 41-2272 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and fibrosis in various tissues, including the lungs, heart, and liver. It has also been shown to improve cardiac function and reduce myocardial infarction size in animal models of heart failure.
Advantages and Limitations for Lab Experiments
One of the major advantages of (2E)-3-(4-butoxy-3-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide 41-2272 is its high potency and selectivity for sGC. This makes it a useful tool for studying the role of cGMP signaling in various physiological and pathological processes. However, one limitation of (2E)-3-(4-butoxy-3-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide 41-2272 is its relatively short half-life, which can make it difficult to use in long-term studies.
Future Directions
There are many potential future directions for research on (2E)-3-(4-butoxy-3-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide 41-2272 and other sGC activators. One area of interest is the development of more potent and selective sGC activators that can be used in clinical settings. Another area of interest is the potential use of sGC activators in the treatment of fibrotic diseases, such as pulmonary fibrosis and liver cirrhosis. Additionally, there is growing interest in the use of sGC activators as anti-inflammatory agents, which could have applications in a wide range of inflammatory diseases.
Synthesis Methods
The synthesis of (2E)-3-(4-butoxy-3-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide 41-2272 involves a multistep process that includes the reaction of 4-butoxy-3-methoxybenzaldehyde with 3-chlorobenzonitrile, followed by the addition of a base and a catalyst to form the final product. The process is highly efficient and yields a high purity product.
Scientific Research Applications
(2E)-3-(4-butoxy-3-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide 41-2272 has been extensively studied for its potential therapeutic applications, including the treatment of pulmonary hypertension, erectile dysfunction, and heart failure. It has also been shown to have anti-inflammatory and anti-fibrotic effects, making it a promising candidate for the treatment of various inflammatory and fibrotic diseases.
properties
IUPAC Name |
(E)-3-(4-butoxy-3-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-3-4-10-27-19-9-8-15(12-20(19)26-2)11-16(14-23)21(25)24-18-7-5-6-17(22)13-18/h5-9,11-13H,3-4,10H2,1-2H3,(H,24,25)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCICHDWBROREE-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-butoxy-3-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-piperidino-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2467057.png)
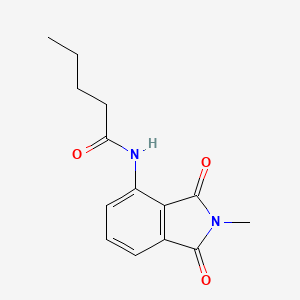
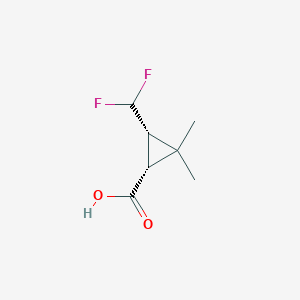
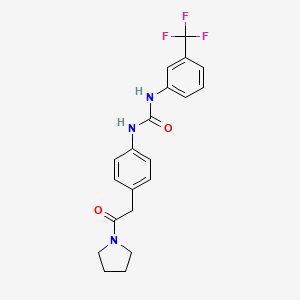
![N-Butyl-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2467063.png)
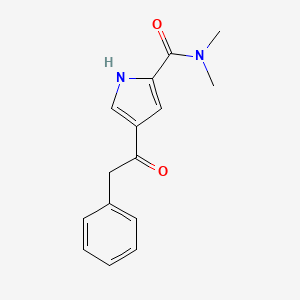
![tert-butyl N-[5-(oxolane-3-carbonyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2467067.png)
![2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2467068.png)
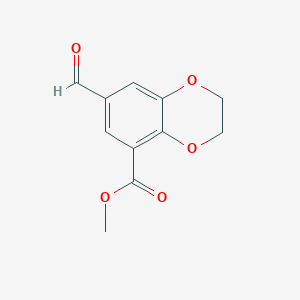
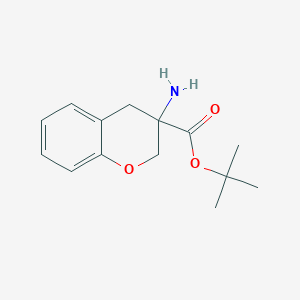
![2-(Benzylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2467071.png)


![6-(4-Fluorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2467076.png)